trans-4-Phenylpyrrolidin-3-ol hemioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

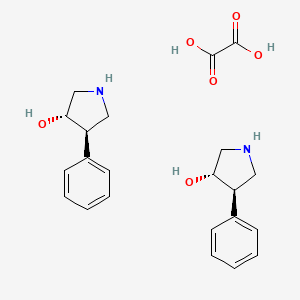

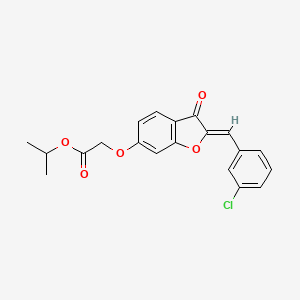

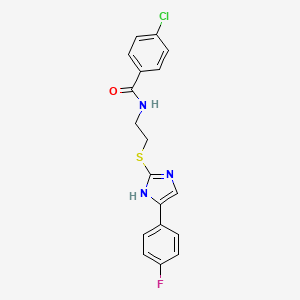

Trans-4-Phenylpyrrolidin-3-ol hemioxalate is a chemical compound with the molecular formula C12H15NO5 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of trans-4-Phenylpyrrolidin-3-ol hemioxalate is 416.47 . Its InChI code is 1S/2C10H13NO.C2H2O4/c212-10-7-11-6-9 (10)8-4-2-1-3-5-8;3-1 (4)2 (5)6/h21-5,9-12H,6-7H2; (H,3,4) (H,5,6)/t2*9-,10+;/m00./s1 .Physical And Chemical Properties Analysis

Trans-4-Phenylpyrrolidin-3-ol hemioxalate is a solid substance . It should be stored in a refrigerator . The compound has a molecular weight of 416.47 and a molecular formula of C12H15NO5 .Scientific Research Applications

Drug Discovery and Development

trans-4-Phenylpyrrolidin-3-ol hemioxalate: is a valuable compound in the field of drug discovery due to its pyrrolidine ring structure . This structure is a common feature in many biologically active compounds, and its presence in drugs is often associated with high target selectivity and potency. The pyrrolidine ring can contribute to the stereochemistry of the molecule, which is crucial for the binding affinity and specificity towards biological targets .

Green Chemistry Applications

The synthesis of pyrrolidine derivatives, including trans-4-Phenylpyrrolidin-3-ol hemioxalate , can be optimized using green chemistry principles . Microwave-assisted organic synthesis (MAOS) is one such technique that enhances synthetic efficiency while supporting environmentally friendly chemistry practices . This approach reduces the use of hazardous solvents and energy consumption, aligning with the goals of sustainable and responsible chemical research.

Pharmacological Research

In pharmacology, trans-4-Phenylpyrrolidin-3-ol hemioxalate can be used to study the pharmacokinetics and pharmacodynamics of new drug candidates. Its pyrrolidine core can be modified to produce derivatives with varying biological activities, which can be assessed for therapeutic potential in various disease models .

Biochemical Studies

This compound can serve as a building block in biochemical research, particularly in the study of enzyme-substrate interactions and metabolic pathways . Its structural features allow for the exploration of binding modes and enzyme selectivity, which are essential for understanding biochemical processes at the molecular level.

Organic Synthesis

trans-4-Phenylpyrrolidin-3-ol hemioxalate: is used in organic synthesis as an intermediate for constructing more complex molecules . Its versatility comes from the ability to introduce various functional groups into the pyrrolidine ring, enabling the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry and material science.

Stereoelectronic Research

The stereogenicity of the pyrrolidine ring in trans-4-Phenylpyrrolidin-3-ol hemioxalate makes it an interesting subject for stereoelectronic research . Studying the different stereoisomers and spatial orientations of substituents can provide insights into the electronic effects that govern molecular conformation and reactivity.

Safety and Hazards

properties

IUPAC Name |

oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUNDKZSXRRIAB-JBWFWECBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Phenylpyrrolidin-3-ol hemioxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2881369.png)

![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881374.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2881375.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2881377.png)

![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)